molecular formula C10H16O4 B051258 (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 140459-96-7

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B051258
CAS No.: 140459-96-7
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-HTQZYQBOSA-N
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Description

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, featuring two methyl groups and two carboxylate groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of (1R,2R)-dimethyl cyclohexane-1,2-diol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and versatility.

Mechanism of Action

The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-dicarboxylic acid: The parent compound without the ester groups.

    Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate: An ester derivative with ethyl groups instead of methyl groups.

    (1S,2R)-Cyclohexane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.

Uniqueness

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of methyl ester groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIACXWOETVLBIA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214148
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3205-35-4
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3205-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans
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